Isoindolin-4-ol hydrochloride Isoindolin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 118924-03-1; 72695-20-6
VCID: VC7113756
InChI: InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H
SMILES: C1C2=C(CN1)C(=CC=C2)O.Cl
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62

Isoindolin-4-ol hydrochloride

CAS No.: 118924-03-1; 72695-20-6

Cat. No.: VC7113756

Molecular Formula: C8H10ClNO

Molecular Weight: 171.62

* For research use only. Not for human or veterinary use.

Isoindolin-4-ol hydrochloride - 118924-03-1; 72695-20-6

Specification

CAS No. 118924-03-1; 72695-20-6
Molecular Formula C8H10ClNO
Molecular Weight 171.62
IUPAC Name 2,3-dihydro-1H-isoindol-4-ol;hydrochloride
Standard InChI InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H
Standard InChI Key UXGOPUCDMKDIID-UHFFFAOYSA-N
SMILES C1C2=C(CN1)C(=CC=C2)O.Cl

Introduction

Physicochemical Properties of Isoindolin-4-ol Hydrochloride

Isoindolin-4-ol hydrochloride is typically observed as an off-white to light yellow crystalline solid under standard conditions . Its solubility profile is polar solvent-dependent, demonstrating high solubility in water and alcohols such as methanol and ethanol, moderate solubility in acetone, and limited solubility in nonpolar solvents like hexane. The compound’s stability is maintained at room temperature, though prolonged exposure to moisture or elevated temperatures may induce decomposition .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC8H10ClNO\text{C}_8\text{H}_{10}\text{ClNO}
Molecular Weight171.62 g/mol
AppearanceOff-white to light yellow solid
Melting PointNot explicitly reported
SolubilityHigh in water, methanol, ethanol
Storage ConditionsRoom temperature, dry environment
Purity (NMR)≥97.0%

Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compound, with 1H^1\text{H} NMR spectra consistent with the isoindoline framework and hydrochloride salt formation . The absence of impurity peaks in NMR analyses underscores its high purity, making it suitable for precision-dependent synthetic applications .

Synthetic Methodologies

Industrial and Laboratory Synthesis

Isoindolin-4-ol hydrochloride is synthesized via multi-step organic reactions, often involving cyclization and functional group transformations. A common approach utilizes substituted phthalimide precursors subjected to reductive amination or nucleophilic substitution under controlled conditions. For example, one protocol involves:

  • Reductive Amination: Reacting 4-hydroxylisoindoline with hydrochloric acid under inert atmospheres (e.g., nitrogen or argon) at temperatures between 0–5°C.

  • Purification: Post-reaction evaporation of solvents followed by recrystallization or column chromatography to isolate the hydrochloride salt.

Industrial-scale production optimizes parameters such as reaction time, catalyst selection (e.g., palladium on carbon for hydrogenation), and solvent systems to achieve yields exceeding 80%.

Application in Medicinal Chemistry Synthesis

The compound’s utility extends to constructing complex pharmacophores. In a study targeting Hsp90β-selective inhibitors, isoindolin-4-ol hydrochloride was coupled with carboxylic acid derivatives using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) to generate amide-bonded intermediates . These intermediates exhibited nanomolar affinity for Hsp90β (IC50_{50} = 0.27 μM) while showing no cross-reactivity with Hsp90α (IC50_{50} > 100 μM), highlighting its role in isoform-selective drug design .

Chemical Reactivity and Functionalization

The isoindoline core of the compound supports diverse chemical modifications:

  • Nucleophilic Substitution: The hydroxyl group at the 4-position undergoes alkylation or acylation to produce ethers or esters, respectively.

  • Salt Formation: Reactivity with bases like sodium hydroxide regenerates the freebase isoindolin-4-ol, which can be further functionalized.

  • Coordination Chemistry: The nitrogen atom in the pyrrole ring facilitates complexation with transition metals, enabling catalytic applications.

Hazard CategoryDescriptionSource
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling. Work should be conducted in fume hoods to avoid inhalation exposure.

Analytical and Characterization Techniques

Quality control of isoindolin-4-ol hydrochloride relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR verify structural conformity and purity .

  • Chromatography: High-performance liquid chromatography (HPLC) monitors batch consistency, while column chromatography purifies crude products .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms molecular weight and detects impurities.

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